molecular formula C9H12F6N3P B13417366 4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate CAS No. 68413-89-8

4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate

Cat. No.: B13417366
CAS No.: 68413-89-8
M. Wt: 307.18 g/mol
InChI Key: GQNLYBVNRXQWNX-UHFFFAOYSA-N
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Description

4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate is a diazonium salt that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a diazonium group attached to a benzene ring, which is further substituted with an ethylamino group and a methyl group. The hexafluorophosphate anion provides stability to the diazonium cation, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate typically involves the diazotization of 4-(ethylamino)-2-methylaniline. The process begins with the preparation of the aniline derivative, which is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt. The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the diazonium compound. The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid .

Industrial Production Methods

Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining the required low temperatures and precise addition of reagents .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used under acidic conditions.

Major Products

    Substitution Reactions: Products include halogenated, cyanated, or hydroxylated derivatives of the original compound.

    Coupling Reactions: Azo compounds with vibrant colors, useful in dye and pigment industries.

    Reduction Reactions: The corresponding aniline derivative.

Scientific Research Applications

4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various substituted aromatic compounds.

    Biology: Employed in the modification of biomolecules, such as proteins, through diazonium coupling reactions.

    Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other nucleophiles. The hexafluorophosphate anion stabilizes the diazonium cation, preventing its premature decomposition .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylamino)-2-methylbenzenediazonium hexafluorophosphate
  • 4-(Ethylamino)-2-chlorobenzenediazonium hexafluorophosphate
  • 4-(Ethylamino)-2-methoxybenzenediazonium hexafluorophosphate

Uniqueness

4-(Ethylamino)-2-methylbenzenediazonium hexafluorophosphate is unique due to the presence of both an ethylamino group and a methyl group on the benzene ring. This specific substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to other diazonium salts, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in synthetic chemistry .

Properties

CAS No.

68413-89-8

Molecular Formula

C9H12F6N3P

Molecular Weight

307.18 g/mol

IUPAC Name

4-(ethylamino)-2-methylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C9H12N3.F6P/c1-3-11-8-4-5-9(12-10)7(2)6-8;1-7(2,3,4,5)6/h4-6,11H,3H2,1-2H3;/q+1;-1

InChI Key

GQNLYBVNRXQWNX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)[N+]#N)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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